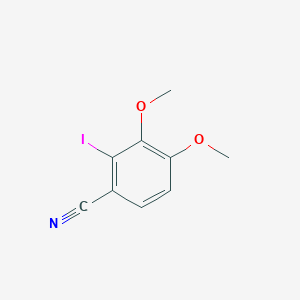

2-Iodo-3,4-dimethoxybenzonitrile

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

192869-09-3 |

|---|---|

Fórmula molecular |

C9H8INO2 |

Peso molecular |

289.07 g/mol |

Nombre IUPAC |

2-iodo-3,4-dimethoxybenzonitrile |

InChI |

InChI=1S/C9H8INO2/c1-12-7-4-3-6(5-11)8(10)9(7)13-2/h3-4H,1-2H3 |

Clave InChI |

JTVXKTKBFZQQPX-UHFFFAOYSA-N |

SMILES canónico |

COC1=C(C(=C(C=C1)C#N)I)OC |

Origen del producto |

United States |

Advanced Synthetic Methodologies for 2 Iodo 3,4 Dimethoxybenzonitrile

Regioselective Iodination Strategies

The introduction of an iodine atom at a specific position on an aromatic ring is a critical step in the synthesis of many complex molecules. The electron-donating nature of the methoxy (B1213986) groups in 3,4-dimethoxy-substituted benzene (B151609) rings directs electrophilic substitution primarily to the positions ortho and para to them. However, achieving high regioselectivity, particularly for the sterically hindered position 2, requires carefully chosen reagents and reaction conditions.

Iodination of Dimethoxybenzaldehydes and Related Precursors

A common precursor for 2-Iodo-3,4-dimethoxybenzonitrile is 3,4-dimethoxybenzaldehyde (B141060). The aldehyde group is a meta-director, which, in concert with the ortho, para-directing methoxy groups, can influence the position of iodination. Lignin peroxidase, in the presence of H₂O₂, can catalyze the C-C cleavage of a propenyl side chain to produce veratraldehyde (3,4-dimethoxybenzaldehyde) from 1-(3',4'-dimethoxyphenyl) propene. nih.gov

The direct iodination of activated aromatic compounds like dimethoxybenzaldehydes can be achieved using various iodinating systems. The regioselectivity is often influenced by steric hindrance and the electronic effects of the substituents. organic-chemistry.orglookchem.com

Direct Iodination of Substituted Benzonitriles

Direct iodination of 3,4-dimethoxybenzonitrile (B145638) presents a more direct route to the target compound. sigmaaldrich.comnist.gov However, the electron-withdrawing nature of the nitrile group deactivates the aromatic ring, making electrophilic substitution more challenging compared to the corresponding aldehyde or acid. The regioselectivity of this reaction is governed by the interplay of the directing effects of the methoxy and nitrile groups.

Utilization of Specific Iodinating Reagents and Systems

To overcome the challenges of low reactivity and achieve high regioselectivity, a variety of specific iodinating reagents and systems have been developed.

Iodine/Silver Nitrate: This system is effective for the iodination of various activated aromatic substrates.

Iodine/Periodic Acid: This combination is a powerful iodinating agent suitable for a range of polyalkylbenzenes, often providing high yields of mono-iodinated products. researchgate.net

Iodine/Silver Trifluoroacetate (AgTFA): This reagent system has been successfully used for the iodination of 3,4,5-trimethoxybenzoic acid, suggesting its potential applicability to related dimethoxy systems. researchgate.net

Polymer-Supported Nitrite (B80452): While not explicitly detailed for this specific synthesis, polymer-supported reagents offer advantages in terms of ease of separation and potential for recycling.

Other notable systems include N-iodosuccinimide (NIS) activated by trifluoroacetic acid or iron(III) triflimide, and 1,3-diiodo-5,5-dimethylhydantoin (B1295625) (DIH) often used with a thiourea (B124793) catalyst. organic-chemistry.org The choice of solvent can also play a crucial role in directing the regioselectivity of iodination. mdpi.com For instance, in the case of aryl methyl ketones, iodination can occur on the aromatic ring in acetonitrile, while in aqueous ethanol, the methyl group is iodinated. mdpi.com

The following table summarizes various iodinating reagents and their applications:

| Reagent System | Substrate Type | Key Features |

| I₂/F-TEDA-BF₄ (Selectfluor™) | Sterically hindered alkylbenzenes | High regioselectivity, mild conditions. organic-chemistry.orglookchem.com |

| Iodine/Silver Trifluoroacetate | Trimethoxybenzoic acid | Effective for activated systems. researchgate.net |

| NaIO₄/KI/NaCl in aq. AcOH | Activated aromatic substrates | Cost-effective, high yields. researchgate.net |

| Iodine/Periodic Acid | Polyalkylbenzenes | Powerful, high yields of mono-iodo products. researchgate.net |

| N-Iodosuccinimide/TFA | Methoxy-substituted aromatics | Mild conditions, short reaction times. organic-chemistry.org |

One-Pot Synthetic Protocols

One-pot syntheses, where multiple reaction steps are carried out in the same vessel, offer significant advantages in terms of efficiency, reduced waste, and simplified purification procedures. A method for the direct iodination of certain polyalkylbenzenes involves the simultaneous addition of iodoanisole and sulfuric acid to the substrate. researchgate.net While a specific one-pot protocol for this compound is not extensively documented in the provided search results, the development of such a process from readily available precursors like 3,4-dimethoxybenzaldehyde would be a valuable synthetic advancement.

Nitrile Group Introduction and Transformation Pathways

The introduction of the nitrile functionality is another key aspect of the synthesis of this compound.

Conversion from Carboxylic Acids and Derivatives

A common and versatile method for synthesizing nitriles is the dehydration of the corresponding primary amide, which can be derived from the carboxylic acid. Therefore, 2-iodo-3,4-dimethoxybenzoic acid is a logical precursor. The conversion of a carboxylic acid to a nitrile typically involves a two-step process: activation of the carboxylic acid (e.g., as an acid chloride or mixed anhydride) followed by reaction with an ammonia (B1221849) source to form the amide, and subsequent dehydration of the amide to the nitrile.

The synthesis of 2-iodo-3,4,5-trimethoxybenzoic acid has been described, which serves as a close structural analog and provides insight into the synthesis of the dimethoxy counterpart. researchgate.net The conversion of oxime functionalities to nitriles at high temperatures using acetic anhydride (B1165640) has also been noted in the synthesis of related compounds. google.com

Aldoxime Dehydration and Aldehyde Conversion

One of the primary retrosynthetic disconnections for the nitrile group leads back to an aldehyde. This strategy involves the initial synthesis of the corresponding aldehyde, 2-iodo-3,4-dimethoxybenzaldehyde (B171845), followed by its conversion to the nitrile.

The synthesis begins with the commercially available 3,4-dimethoxybenzaldehyde (veratraldehyde). The benzene ring in veratraldehyde is highly activated towards electrophilic substitution due to the two electron-donating methoxy groups. These groups direct incoming electrophiles to the ortho and para positions. The position targeted for iodination, C2, is ortho to the methoxy group at C3 and meta to the deactivating aldehyde group, making it a highly favorable site for electrophilic attack. Direct iodination can be achieved using various reagents, such as elemental iodine activated by an oxidizing agent or N-iodosuccinimide. The reaction is typically regioselective, introducing the iodine atom at the most electron-rich and sterically accessible position. organic-chemistry.org

Once 2-iodo-3,4-dimethoxybenzaldehyde is obtained, it is converted into the target nitrile. This is a two-step process starting with the condensation of the aldehyde with hydroxylamine (B1172632) (NH₂OH) to form 2-iodo-3,4-dimethoxybenzaldoxime. The subsequent and crucial step is the dehydration of this aldoxime. A variety of dehydrating agents can be employed for this transformation, ranging from classic reagents like acetic anhydride, thionyl chloride, or phosphorus pentoxide to more modern catalytic methods. The choice of reagent depends on the substrate's sensitivity and the desired reaction conditions. Enzymatic dehydration using aldoxime dehydratases also represents a green chemistry approach for this transformation. organic-chemistry.org

Table 1: Aldehyde Conversion Pathway

| Step | Reaction | Starting Material | Key Reagents | Product |

|---|---|---|---|---|

| 1 | Electrophilic Iodination | 3,4-Dimethoxybenzaldehyde | I₂, Oxidizing Agent (e.g., H₂O₂) | 2-Iodo-3,4-dimethoxybenzaldehyde |

| 2 | Oximation | 2-Iodo-3,4-dimethoxybenzaldehyde | Hydroxylamine (NH₂OH) | 2-Iodo-3,4-dimethoxybenzaldoxime |

Strategies for Nitrile Functionalization

An alternative approach involves introducing the nitrile group onto a pre-functionalized aromatic ring. This strategy begins with an appropriately substituted aryl halide, in this case, a 1-iodo-2,3-dimethoxybenzene (B52624) derivative, and converts it to the corresponding nitrile.

A classic method for this transformation is the Rosenmund-von Braun reaction . wikipedia.org This reaction involves the cyanation of an aryl halide using a stoichiometric amount of copper(I) cyanide (CuCN). wikipedia.orgnumberanalytics.com The reaction typically requires high temperatures (often up to 200°C) and is carried out in a polar, high-boiling solvent like DMF or pyridine. organic-chemistry.org The mechanism is thought to involve the oxidative addition of the aryl halide to the copper catalyst. organic-chemistry.org While effective, the harsh conditions and the need to separate the product from excess copper salts can be drawbacks. organic-chemistry.org

More contemporary methods utilize palladium-catalyzed cyanation , which has become a powerful tool for forming aryl nitriles from aryl halides. rsc.org These cross-coupling reactions can be performed under significantly milder conditions than the Rosenmund-von Braun reaction and often exhibit broader functional group tolerance. rsc.orgacs.org A variety of cyanide sources can be used, including potassium cyanide (KCN) or zinc cyanide (Zn(CN)₂), in the presence of a palladium catalyst, such as Pd(OAc)₂ or Pd₂(dba)₃, and a suitable ligand (e.g., a phosphine (B1218219) ligand). Recent developments have even enabled these reactions to proceed at or near room temperature in aqueous media, enhancing their practicality and environmental profile. acs.org For a substrate like 1-iodo-2,3-dimethoxybenzene, palladium-catalyzed cyanation offers a highly efficient and selective route to this compound.

Multistep Synthetic Routes and Overall Yield Optimization

This pathway begins with the readily available 3,4-dimethoxybenzonitrile and introduces the iodine atom in a subsequent step. The key challenge in this approach is controlling the regioselectivity of the halogenation. The starting nitrile has two ortho-directing methoxy groups and a meta-directing nitrile group. The positions ortho to the methoxy groups (C2 and C5) and para to the other methoxy group are all activated. Specifically, the C2 position is ortho to the C3-methoxy and para to the C4-methoxy, making it highly activated. However, the C5 and C6 positions are also activated. Therefore, direct iodination of 3,4-dimethoxybenzonitrile risks the formation of a mixture of regioisomers, which would necessitate a difficult purification step and lower the yield of the desired 2-iodo product. Achieving high selectivity might require the use of specialized directing groups or specific iodinating agents that are sensitive to the subtle electronic and steric differences between the potential reaction sites. organic-chemistry.org

Tandem or cascade reactions, where multiple bond-forming events occur in a single pot without isolating intermediates, offer an elegant and efficient approach to molecular synthesis. A plausible, though currently hypothetical, tandem route to this compound could be devised from 2-amino-3,4-dimethoxybenzaldehyde.

This process would leverage the versatile Sandmeyer reaction . wikipedia.orgbyjus.com The synthesis would begin with the diazotization of the aromatic amine using nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. masterorganicchemistry.com This highly reactive intermediate can then undergo a variety of transformations. In a tandem sequence, the diazonium salt could first be subjected to Sandmeyer iodination using potassium iodide to replace the diazonium group with iodine. organic-chemistry.org Without isolating the iodo-aldehyde intermediate, a reagent for converting the aldehyde to the nitrile could be added to the same reaction vessel, completing the synthesis in a one-pot operation. Optimizing such a tandem process would be challenging, requiring careful control of conditions to ensure both transformations proceed efficiently and without undesired side reactions.

Comparison of Synthetic Efficiency and Selectivity

The choice of synthetic route is governed by a balance of efficiency, selectivity, cost, and practicality. Each of the discussed pathways to this compound has distinct advantages and disadvantages.

Aldehyde Conversion Route (2.2.2): This is arguably the most straightforward and reliable route. The starting material, veratraldehyde, is inexpensive. The initial iodination step is expected to be highly regioselective due to the strong directing effects of the substituents. The subsequent conversion of the aldehyde to the nitrile is a well-established, high-yielding two-step process.

Nitrile Functionalization Route (2.2.3): This route offers good selectivity, as the positions of the iodo and methoxy groups are already set. The efficiency depends heavily on the chosen cyanation method. The Rosenmund-von Braun reaction is robust but requires harsh conditions. organic-chemistry.orgwikipedia.org Palladium-catalyzed cyanation is more elegant and efficient, proceeding under mild conditions with high yields, but may require more expensive catalysts and ligands. rsc.orgacs.org The availability of the 1-iodo-2,3-dimethoxybenzene starting material is also a consideration.

Sequential Halogenation Route (2.3.1): This route is the most convergent, starting from a molecule that already contains the nitrile and methoxy groups. However, it suffers from a significant potential for poor regioselectivity during the iodination step, which could lead to isomeric mixtures and a low yield of the desired product, making it the least attractive option from a practical standpoint.

Table 2: Comparison of Synthetic Routes

| Route | Key Advantage | Key Disadvantage | Expected Selectivity | Number of Steps |

|---|---|---|---|---|

| Aldehyde Conversion | High regioselectivity in iodination step | Three-step sequence from aldehyde | Excellent | 3 |

| Nitrile Functionalization | Final step introduces nitrile cleanly | Harsh conditions (Rosenmund-von Braun) or catalyst cost (Palladium) | Excellent | 1 (from iodo-precursor) |

| Sequential Halogenation | Convergent approach | Poor regioselectivity, risk of isomers | Poor to Moderate | 1 (from nitrile-precursor) |

Chemical Reactivity and Transformation Mechanisms of 2 Iodo 3,4 Dimethoxybenzonitrile

Reactivity of the Aryl Iodide Moiety

The iodine atom attached to the aromatic ring is a versatile handle for a variety of chemical transformations. Its reactivity is influenced by the electron-donating effects of the two methoxy (B1213986) groups and the electron-withdrawing nature of the nitrile group.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNA) is a fundamental reaction class for aryl halides. nih.gov In contrast to SN1 and SN2 reactions at sp3-hybridized carbons, SNA at an sp2-hybridized aromatic carbon proceeds through different mechanisms. youtube.com For activated aryl halides, the most common pathway is the addition-elimination mechanism. libretexts.org This process involves the initial attack of a nucleophile on the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.orgwiley-vch.de The presence of electron-withdrawing groups, typically nitro groups, in the ortho or para positions is crucial for stabilizing this intermediate and facilitating the reaction. libretexts.orgchemistrysteps.com

In the case of 2-iodo-3,4-dimethoxybenzonitrile, the nitrile group provides some electron-withdrawing character, which can activate the ring towards nucleophilic attack. However, the strong electron-donating effect of the two methoxy groups can counteract this activation. The reactivity in SNA reactions is also dependent on the nature of the leaving group, with fluoride (B91410) often being the best leaving group in this context due to the high polarization of the carbon-fluorine bond, which facilitates the initial nucleophilic attack. youtube.com

An alternative mechanism for nucleophilic aromatic substitution, particularly with extremely strong bases like sodium amide (NaNH2), is the elimination-addition or benzyne (B1209423) mechanism. chemistrysteps.com This pathway does not require activation by electron-withdrawing groups and proceeds through a highly reactive benzyne intermediate. chemistrysteps.com

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura coupling)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.netrsc.orgwildlife-biodiversity.com The Suzuki-Miyaura coupling, in particular, is a widely used method for the formation of biaryl compounds. libretexts.org This reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with an aryl or vinyl halide or triflate, catalyzed by a palladium(0) complex in the presence of a base. libretexts.org

The catalytic cycle of the Suzuki-Miyaura coupling generally consists of three key steps:

Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (in this case, this compound) to form a palladium(II) species. libretexts.org

Transmetalation: The organoboron reagent transfers its organic group to the palladium(II) complex, a step that is facilitated by the base. libretexts.org

Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated, forming the final product and regenerating the palladium(0) catalyst. libretexts.org

The aryl iodide bond in this compound is highly susceptible to oxidative addition to palladium(0), making it an excellent substrate for Suzuki-Miyaura coupling and other related palladium-catalyzed reactions. These reactions tolerate a wide range of functional groups, allowing for the synthesis of complex molecules. researchgate.net

Table 1: Overview of Suzuki-Miyaura Coupling Reaction

| Component | Role in the Reaction | Example |

|---|---|---|

| Aryl Halide | Electrophilic partner, provides one of the carbon fragments for the new C-C bond. | This compound |

| Organoboron Reagent | Nucleophilic partner, provides the other carbon fragment. | Phenylboronic acid |

| Palladium Catalyst | Facilitates the coupling reaction by cycling between Pd(0) and Pd(II) oxidation states. | Pd(PPh₃)₄ |

| Base | Activates the organoboron reagent for transmetalation. | Na₂CO₃, K₂CO₃ |

Other Metal-Catalyzed Coupling Reactions (e.g., Aryne Intermediates)

Beyond palladium catalysis, other metals can be employed in coupling reactions. A notable pathway involves the formation of highly reactive aryne intermediates. wiley-vch.de Arynes, or benzynes, are neutral, highly strained molecules containing a formal triple bond within an aromatic ring. They are powerful electrophiles and readily undergo various cycloaddition and nucleophilic addition reactions.

One method for generating arynes from aryl halides involves treatment with a strong base, leading to elimination. Another modern, milder method for aryne generation is the fluoride-induced decomposition of 2-(trimethylsilyl)aryl triflates. Arynes can also be generated from ortho-dihaloarenes.

Functionalization via Halogen-Metal Exchange

Halogen-metal exchange is a fundamental reaction in organometallic chemistry, providing a route to functionalized aromatic compounds. This reaction involves the treatment of an aryl halide with an organolithium or Grignard reagent. In the case of this compound, the carbon-iodine bond is the most susceptible to this exchange. The rate of exchange follows the trend I > Br > Cl > F. princeton.edu

The reaction of this compound with an organolithium reagent, such as n-butyllithium, would lead to the formation of 2-lithio-3,4-dimethoxybenzonitrile. This newly formed organolithium species is a potent nucleophile and can react with a wide range of electrophiles to introduce new functional groups onto the aromatic ring. Selective halogen-lithium exchange at the more electropositive iodine atom is a known strategy for the generation of functionalized aryllithium intermediates. mdpi.com

Reactivity of the Nitrile Group

The nitrile group (-C≡N) is a versatile functional group that can undergo a variety of transformations. Its strong triple bond and the polarity of the carbon-nitrogen bond make it susceptible to both reduction and nucleophilic attack at the carbon atom.

Reduction Reactions to Amines

The nitrile group can be readily reduced to a primary amine (-CH2NH2). This transformation is a valuable tool in organic synthesis for the introduction of amino functionalities. A variety of reducing agents can be employed for this purpose, each with its own level of reactivity and selectivity. Common reducing agents include lithium aluminum hydride (LiAlH4), catalytic hydrogenation (e.g., H2 with a metal catalyst like Raney nickel, palladium, or platinum), and sodium borohydride (B1222165) (NaBH4) in the presence of a catalyst.

The reduction of this compound to the corresponding benzylamine (B48309) would provide a useful building block for the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.

Table 2: Common Reducing Agents for Nitrile to Amine Conversion

| Reducing Agent | Typical Reaction Conditions | Notes |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether or THF, followed by aqueous workup. | Powerful, non-selective reducing agent. Will also reduce other functional groups. |

| Catalytic Hydrogenation (H₂/Catalyst) | High pressure of H₂, various metal catalysts (e.g., Raney Ni, Pd/C, PtO₂). | Can sometimes lead to the formation of secondary and tertiary amines as byproducts. |

| Sodium Borohydride (NaBH₄) / Cobalt(II) chloride (CoCl₂) | Methanol or other protic solvents. | A milder and more selective alternative to LiAlH₄. |

Nucleophilic Additions to the Nitrile

One of the most significant reactions of nitriles is their conversion into tetrazoles through [2+3] cycloaddition with azides. This transformation is of considerable interest in medicinal chemistry due to the role of tetrazoles as bioisosteres for carboxylic acids. The reaction of this compound with an azide (B81097) source, such as sodium azide, would be expected to yield the corresponding 5-substituted 1H-tetrazole. Various catalysts, including zinc salts or cobalt-nickel nanocomposites, have been shown to facilitate this type of cycloaddition. sigmaaldrich.com

Another important class of nucleophilic additions involves organometallic reagents, such as Grignard reagents (R-MgX). libretexts.orgresearchgate.net The reaction of this compound with a Grignard reagent, followed by hydrolysis, would be anticipated to produce a ketone. masterorganicchemistry.com The strong nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of the nitrile, forming an imine intermediate which is then hydrolyzed to the corresponding ketone.

The general mechanism for the addition of a Grignard reagent to a nitrile is as follows:

Nucleophilic Attack: The Grignard reagent adds across the carbon-nitrogen triple bond.

Formation of Imine Salt: An intermediate magnesium salt of an imine is formed.

Hydrolysis: Acidic workup hydrolyzes the imine to a ketone.

It is important to note that the iodine atom on the benzene (B151609) ring could also potentially react with the Grignard reagent, leading to side products.

Hydrolysis and Other Nitrile Transformations

The nitrile group of this compound can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. youtube.com This is a fundamental transformation in organic synthesis.

Under basic conditions, the hydroxide (B78521) ion attacks the electrophilic nitrile carbon, and after a series of proton transfers, a carboxylate salt is formed. Subsequent acidification yields the carboxylic acid. The reaction proceeds via an amide intermediate, which can sometimes be isolated. youtube.com

Under acidic conditions, the nitrile nitrogen is protonated, which enhances the electrophilicity of the carbon atom for attack by water. Subsequent tautomerization and hydrolysis lead to the carboxylic acid.

While specific kinetic data for the hydrolysis of this compound is not available, the electronic nature of the substituents on the benzene ring would influence the reaction rate. The electron-donating methoxy groups would tend to slightly decrease the electrophilicity of the nitrile carbon, potentially slowing the rate of hydrolysis compared to unsubstituted benzonitrile (B105546).

Other transformations of the nitrile group include reduction to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Role of Methoxy Groups in Directing Reactivity

The two methoxy groups at positions 3 and 4 of the benzene ring play a crucial role in directing the reactivity of the molecule, primarily in electrophilic aromatic substitution reactions. Methoxy groups are powerful activating groups and are ortho, para-directors. libretexts.org This is due to the ability of the oxygen atom's lone pairs to donate electron density to the aromatic ring through resonance, which stabilizes the carbocation intermediate formed during electrophilic attack at the ortho and para positions.

Reaction Mechanisms and Kinetic Studies

Detailed mechanistic and kinetic studies specifically for this compound are not extensively reported in the scientific literature. However, we can infer potential mechanisms based on related systems.

Mechanistic Insights into Iodination and Nitrile Formation

The synthesis of this compound itself provides insight into reaction mechanisms. The starting material is often 3,4-dimethoxybenzaldehyde (B141060). The formation of the nitrile can be achieved through various methods, such as the conversion of the aldehyde to an oxime followed by dehydration.

The iodination of the aromatic ring is an electrophilic aromatic substitution reaction. The directing effects of the two methoxy groups would favor iodination at the C-2 or C-6 positions. The presence of the aldehyde or nitrile group, which are deactivating, would influence the feasibility and conditions of this reaction.

Kinetic Parameters of Key Transformations

Quantitative kinetic data, such as reaction rates and activation energies, for the transformations of this compound are not available in the surveyed literature. To determine these parameters, experimental studies involving techniques like spectroscopy to monitor the concentration of reactants and products over time under controlled conditions would be necessary.

For a hypothetical hydrolysis reaction, a kinetic study would involve measuring the rate of disappearance of the nitrile or the appearance of the carboxylic acid at different temperatures to calculate the activation energy. Such data would provide valuable insights into the reaction mechanism.

Structural Elucidation and Advanced Characterization Techniques of 2 Iodo 3,4 Dimethoxybenzonitrile

Spectroscopic Analysis

Spectroscopic methods are at the forefront of molecular characterization, providing detailed information about the connectivity of atoms and the functional groups present in a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each hydrogen (¹H) and carbon (¹³C) atom within the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of 2-Iodo-3,4-dimethoxybenzonitrile is expected to show distinct signals for the aromatic protons and the methoxy (B1213986) group protons. The aromatic region would likely display two doublets, corresponding to the two adjacent protons on the benzene (B151609) ring. The proton at position 5 is expected to be downfield due to the anisotropic effect of the nitrile group and the deshielding effect of the adjacent methoxy group. The proton at position 6 would be influenced by the adjacent iodine atom. The two methoxy groups at positions 3 and 4 would each appear as a singlet, integrating to three protons each. Their chemical shifts would be in the typical range for methoxy groups on an aromatic ring.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. For this compound, nine distinct signals are expected. The carbon of the nitrile group (C≡N) would appear significantly downfield. The aromatic carbons would have shifts influenced by their substituents (iodo, methoxy, and nitrile groups). The carbon atom bearing the iodine (C2) is expected to be shifted upfield due to the heavy atom effect. The carbons attached to the oxygen of the methoxy groups (C3 and C4) would be shifted downfield. The two methoxy carbons themselves would appear in the upfield region of the spectrum. General procedures for acquiring ¹³C NMR data often involve using a 100 MHz spectrometer with a solvent like CDCl₃. rsc.org

2D NMR Spectroscopy: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence) would be employed to confirm the assignments made from the 1D spectra. A COSY spectrum would show correlations between the two adjacent aromatic protons, confirming their connectivity. An HMQC spectrum would correlate each proton signal with the carbon signal of the atom it is directly attached to, allowing for unambiguous assignment of the aromatic CH groups and the methoxy groups.

Interactive Data Table: Predicted NMR Data for this compound

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| Proton 1 | ~7.4 | d | ~8.5 | H-6 |

| Proton 2 | ~7.1 | d | ~8.5 | H-5 |

| Proton 3 | ~3.95 | s | OCH₃ at C4 | |

| Proton 4 | ~3.90 | s | OCH₃ at C3 | |

| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment | ||

| Carbon 1 | ~155 | C4-O | ||

| Carbon 2 | ~150 | C3-O | ||

| Carbon 3 | ~135 | C6 | ||

| Carbon 4 | ~118 | C≡N | ||

| Carbon 5 | ~115 | C5 | ||

| Carbon 6 | ~112 | C1 | ||

| Carbon 7 | ~95 | C2-I | ||

| Carbon 8 | ~56.5 | OCH₃ at C4 | ||

| Carbon 9 | ~56.0 | OCH₃ at C3 |

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of specific frequencies of IR radiation corresponds to the energy required to excite molecular vibrations, providing a fingerprint of the functional groups present.

For this compound, the IR spectrum would be expected to show several characteristic absorption bands. A sharp, strong band around 2220-2240 cm⁻¹ is indicative of the C≡N (nitrile) stretching vibration. The presence of methoxy groups would be confirmed by C-O stretching vibrations, typically appearing as strong bands in the 1250-1000 cm⁻¹ region. Aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹, while aromatic C=C stretching vibrations would appear in the 1600-1450 cm⁻¹ region. The C-I stretching vibration is expected to appear in the far-infrared region, typically between 600 and 500 cm⁻¹. chemicalbook.com

Interactive Data Table: Expected IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100-3000 | Medium |

| Aliphatic C-H Stretch (Methoxy) | 2950-2850 | Medium |

| C≡N Stretch (Nitrile) | 2240-2220 | Strong, Sharp |

| Aromatic C=C Stretch | 1600-1450 | Medium to Strong |

| C-O Stretch (Aryl Ether) | 1275-1200 & 1075-1020 | Strong |

| C-I Stretch | 600-500 | Medium to Weak |

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations and the C-I bond, which can sometimes be weak in the IR spectrum.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation pattern.

For this compound (molecular formula C₉H₈INO₂), the molecular ion peak [M]⁺ would be expected at an m/z of approximately 289. bldpharm.com The presence of iodine is readily identified by its single stable isotope, ¹²⁷I. A characteristic fragment in the mass spectra of iodo-compounds is the iodine cation [I]⁺ at m/z 127. docbrown.info Other likely fragmentation pathways would involve the loss of methyl radicals (•CH₃) from the methoxy groups to give an [M-15]⁺ peak, or the loss of a formyl radical (•CHO) or carbon monoxide (CO).

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to confirm the elemental composition of the molecule. For instance, an HRMS analysis of a related compound, 4-methoxybenzonitrile, allowed for the confirmation of its elemental formula with high precision. rsc.org A similar analysis of this compound would provide definitive confirmation of its chemical formula.

X-ray Crystallography for Solid-State Structure Determination

While NMR provides the structure in solution, X-ray crystallography reveals the precise three-dimensional arrangement of atoms in the solid state. This technique is the gold standard for unambiguous structure determination, providing accurate measurements of bond lengths, bond angles, and torsional angles.

For this compound, a single-crystal X-ray diffraction analysis would definitively confirm the substitution pattern on the benzene ring. It would also reveal the conformation of the methoxy groups relative to the plane of the ring and detail any intermolecular interactions, such as π-π stacking or halogen bonding, which influence the crystal packing. A study on the related compound 2-iodo-3,4,5-trimethoxybenzoic acid utilized single-crystal X-ray diffraction to investigate its main structural features. researchgate.net

Advanced Chromatographic and Separation Methods

Chromatographic techniques are essential for the purification of the target compound and for the assessment of its purity.

Column Chromatography: In the synthesis of benzonitrile (B105546) derivatives, column chromatography is a standard method for purification. rsc.org For this compound, a silica (B1680970) gel stationary phase with a solvent system such as a mixture of ethyl acetate (B1210297) and petroleum ether would likely be effective in separating the product from starting materials and by-products. rsc.org

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): GC and HPLC are powerful analytical techniques for determining the purity of a sample. GC is suitable for volatile and thermally stable compounds, while HPLC is versatile for a wider range of compounds. When coupled with a detector like a flame ionization detector (FID) or a mass spectrometer (GC-MS), GC can provide quantitative purity information. HPLC, often coupled with a UV detector or a mass spectrometer (LC-MS), is also widely used for purity analysis and can be adapted for preparative scale purification. Commercial suppliers often provide documentation on the use of techniques like HPLC and LC-MS for their products. bldpharm.combldpharm.com

Computational Chemistry for Structural and Spectroscopic Validation

Computational chemistry, particularly using Density Functional Theory (DFT), serves as a powerful predictive and validation tool that complements experimental data. By solving the quantum mechanical equations that describe the electronic structure of a molecule, DFT can be used to calculate a variety of properties.

For this compound, DFT calculations could be used to:

Optimize the molecular geometry: This provides theoretical bond lengths and angles that can be compared with experimental X-ray data.

Predict NMR chemical shifts: The calculated magnetic shielding around each nucleus can be converted into chemical shifts, which can then be compared with the experimental NMR spectrum to aid in and confirm peak assignments.

Simulate the infrared spectrum: Calculation of the vibrational frequencies can help in the assignment of the absorption bands in the experimental IR and Raman spectra.

Analyze electronic properties: The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be calculated to understand the molecule's electronic behavior.

The combination of these computational methods with the experimental data provides a comprehensive and robust structural elucidation of this compound.

Density Functional Theory (DFT) Calculations for Geometry and Electronic Structure

Density Functional Theory (DFT) is a fundamental computational method used to investigate the electronic structure and geometry of molecules. For a compound like this compound, DFT calculations can provide deep insights into its stability, reactivity, and electronic properties.

Molecular Geometry Optimization: The first step in a DFT study is the optimization of the molecule's geometry to find its lowest energy conformation. For dimethoxybenzene derivatives, hybrid functionals like B3LYP are often employed due to their accuracy in handling electron correlation, particularly in systems with hydrogen bonds. A basis set such as 6-311G(d,p) or the more computationally intensive Def2-TZVP would be chosen to accurately represent the electron orbitals of all atoms, including the heavy iodine atom. The resulting optimized structure would provide precise bond lengths, bond angles, and dihedral angles, defining the three-dimensional arrangement of the atoms.

Electronic Properties: Once the geometry is optimized, DFT is used to calculate key electronic parameters. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical stability and reactivity; a larger gap suggests higher stability.

Another valuable output is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across the molecule, identifying electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) regions. For this compound, the MEP would likely show negative potential around the nitrogen of the nitrile group and the oxygen atoms of the methoxy groups, indicating sites susceptible to electrophilic attack. Conversely, positive potential might be found on the hydrogen atoms.

Illustrative Data from DFT Calculations on a Related Compound To illustrate the type of data obtained, the table below shows results from a DFT study on a similar dimethoxybenzene derivative, calculated using the B3LYP functional.

| Parameter | Value |

| Total Energy (eV) | -33,332.8726 |

| HOMO Energy (eV) | -6.45 |

| LUMO Energy (eV) | -1.58 |

| HOMO-LUMO Gap (eV) | 4.87 |

| Dipole Moment (Debye) | 3.54 |

This data is for a related dimethoxybenzene derivative and is presented for illustrative purposes only.

Theoretical Prediction of Spectroscopic Parameters (NMR, IR)

Computational methods can also predict spectroscopic data, which is invaluable for confirming the structure of a synthesized compound.

Infrared (IR) Spectroscopy: Theoretical IR spectra are generated by performing a vibrational frequency analysis on the optimized molecular geometry. DFT calculations can determine the frequencies and intensities of the fundamental vibrational modes of the molecule. These calculated frequencies are often scaled by a factor (e.g., 0.95-0.96) to correct for anharmonicity and other systematic errors, allowing for a more accurate comparison with experimental spectra. For this compound, key predicted peaks would include the C≡N stretch of the nitrile group, C-H stretching vibrations in the aromatic ring and methoxy groups, C-O stretching of the ethers, and the C-I stretching vibration.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used within a DFT framework, is the standard for predicting NMR chemical shifts. Theoretical ¹H and ¹³C NMR spectra can be calculated, providing predicted chemical shifts for each unique hydrogen and carbon atom in the molecule. These predictions are crucial for assigning peaks in experimental NMR spectra and confirming the regiochemistry of the substituents on the benzene ring.

Example of Predicted vs. Experimental Data Correlation In studies of similar complex organic molecules, a strong linear correlation is often found between experimentally measured and computationally predicted vibrational frequencies and NMR chemical shifts, validating the accuracy of the theoretical model.

Conformational Analysis and Molecular Dynamics Simulations

While DFT calculations focus on a static, minimum-energy structure, the atoms within a molecule are in constant motion. Conformational analysis and molecular dynamics simulations explore this dynamic behavior.

Conformational Analysis: For this compound, a key area of conformational flexibility involves the rotation of the two methoxy groups (-OCH₃) around their respective C-O bonds. A conformational analysis would involve systematically rotating these bonds and calculating the relative energy of each conformation. This process generates a potential energy surface, identifying the most stable (lowest energy) conformers and the energy barriers to rotation between them. This is crucial for understanding which shapes the molecule is most likely to adopt.

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. An MD simulation of this compound would provide a trajectory of how the molecule's position and conformation change over a specific period (from picoseconds to nanoseconds). Such simulations, often performed in a simulated solvent to mimic real-world conditions, can reveal:

The stability of different conformers at a given temperature.

The nature of intermolecular interactions, such as π-π stacking or hydrogen bonding, if multiple molecules are simulated together.

By combining DFT, theoretical spectroscopy, and molecular dynamics, a comprehensive, atom-level understanding of this compound's structure, properties, and behavior can be achieved, guiding future experimental work and application.

Derivatives and Analogues of 2 Iodo 3,4 Dimethoxybenzonitrile: Synthesis and Structural Aspects

Synthesis of Positional Isomers

The synthesis of these isomers often begins with appropriately substituted benzaldehydes or other commercially available starting materials. For instance, the synthesis of 2-Iodo-4,5-dimethoxybenzonitrile can be envisioned starting from 3,4-dimethoxybenzaldehyde (B141060) (veratraldehyde). A common strategy involves the direct iodination of the aromatic ring. Given the activating nature of the two methoxy (B1213986) groups, electrophilic iodination would likely yield a mixture of isomers, with the position of iodination directed by the combined electronic and steric effects of the substituents. Subsequent conversion of the aldehyde to a nitrile group, for example, through formation of an oxime followed by dehydration, would yield the desired product. A documented synthesis of the related 2-iodo-4,5-dimethoxybenzaldehyde (B1624881) involves the treatment of 2-bromo-4,5-dimethoxybenzaldehyde (B182550) dimethylacetal with n-butyllithium followed by iodine. prepchem.com This halogen-dance reaction followed by quenching with an electrophile is a powerful method for introducing iodine at a specific position. The resulting aldehyde can then be converted to the nitrile.

The synthesis of 4-Iodo-2,5-dimethoxybenzonitrile can be approached from 2,5-dimethoxybenzaldehyde (B135726). Direct iodination of 2,5-dimethoxybenzaldehyde is a potential route, though it may lead to a mixture of products. A more controlled synthesis involves the iodination of 1,4-dimethoxybenzene (B90301) to produce 2,5-diiodo-1,4-dimethoxybenzene. mdma.ch Subsequent monolithiation with n-butyllithium followed by formylation with a suitable formylating agent like N-methylformanilide yields 4-iodo-2,5-dimethoxybenzaldehyde. mdma.ch This aldehyde can then be converted to the corresponding nitrile.

The synthesis of 2-Iodo-3,6-dimethoxybenzonitrile would likely require a multi-step approach, possibly starting from a pre-functionalized benzene (B151609) ring to ensure the desired substitution pattern. One potential strategy could involve the bromination of 2,5-dimethoxybenzaldehyde, which is known to produce a mixture of 4-bromo and 6-bromo isomers. designer-drug.com Separation of the 2-bromo-3,6-dimethoxybenzaldehyde (B3057823) isomer, if formed in sufficient quantities, followed by conversion to the nitrile and a subsequent iodine for bromine exchange could be a viable, albeit challenging, route.

The following table summarizes the key starting materials and general synthetic strategies for these positional isomers.

| Target Compound | Plausible Starting Material(s) | Key Synthetic Steps |

| 2-Iodo-4,5-dimethoxybenzonitrile | 3,4-Dimethoxybenzaldehyde | - Ortho-iodination- Conversion of aldehyde to nitrile |

| 4-Iodo-2,5-dimethoxybenzonitrile | 2,5-Dimethoxybenzaldehyde or 1,4-dimethoxybenzene | - Iodination- Formylation- Conversion of aldehyde to nitrile |

| 2-Iodo-3,6-dimethoxybenzonitrile | 2,5-Dimethoxybenzaldehyde | - Bromination and isomer separation- Conversion to nitrile- Halogen exchange |

Derivatives with Modified Nitrile Functionality

The nitrile group of 2-Iodo-3,4-dimethoxybenzonitrile is a versatile functional group that can be transformed into other important chemical moieties, such as amides and amines, leading to derivatives with potentially different chemical and biological properties.

Amides can be synthesized from the corresponding nitrile through partial hydrolysis. This reaction is typically carried out under acidic or basic conditions. For example, treatment of this compound with a mineral acid like sulfuric acid in a controlled manner can yield the corresponding 2-Iodo-3,4-dimethoxybenzamide. The reaction conditions, such as temperature and reaction time, need to be carefully optimized to prevent complete hydrolysis to the carboxylic acid.

Amines , specifically benzylamines, can be prepared by the reduction of the nitrile group. A variety of reducing agents can be employed for this transformation. A common and effective method is the use of lithium aluminum hydride (LiAlH₄) in an ethereal solvent like diethyl ether or tetrahydrofuran. This reaction typically proceeds smoothly to afford 2-Iodo-3,4-dimethoxybenzylamine. Alternative reducing agents include catalytic hydrogenation using catalysts like Raney nickel or platinum oxide under a hydrogen atmosphere. The choice of reducing agent may depend on the presence of other functional groups in the molecule that might also be susceptible to reduction.

Derivatives with Modified Methoxy Substituents

The two methoxy groups on the benzonitrile (B105546) ring are not merely passive substituents; they can be chemically modified to generate a new set of derivatives. A primary transformation is the cleavage of the methyl-oxygen ether bond to yield the corresponding dihydroxybenzonitrile.

This demethylation or ether cleavage is typically achieved by treatment with strong acids, most commonly hydrobromic acid (HBr) or hydroiodic acid (HI). libretexts.orgopenstax.orglongdom.orgmasterorganicchemistry.com The reaction proceeds via protonation of the ether oxygen, making the methyl group susceptible to nucleophilic attack by the halide ion (Br⁻ or I⁻) in an Sₙ2 reaction. masterorganicchemistry.com Cleavage of both methoxy groups in this compound with excess HBr or HI would lead to the formation of 2-Iodo-3,4-dihydroxybenzonitrile. The resulting catechol-like structure opens up further avenues for derivatization, such as the formation of new ethers or esters at the hydroxyl positions. The reaction conditions for ether cleavage can be harsh, and care must be taken to avoid unwanted side reactions.

Aryl Iodide Derivatives for Further Functionalization

The iodine atom on the benzonitrile ring is a key feature that allows for a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions, primarily through palladium-catalyzed cross-coupling reactions. This capability makes this compound an excellent building block for the synthesis of more complex molecular architectures.

The Suzuki-Miyaura coupling is a powerful method for forming biaryl structures. libretexts.orgorganic-chemistry.org In this reaction, the aryl iodide is coupled with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. libretexts.orgorganic-chemistry.org For example, reacting this compound with a variety of arylboronic acids can lead to a diverse library of 2-aryl-3,4-dimethoxybenzonitriles. The electronic and steric properties of the boronic acid can be varied to systematically probe structure-activity relationships. Research has shown the successful Suzuki coupling of 4-iodobenzonitrile (B145841) with phenylboronic acid. researchgate.net

The Sonogashira coupling allows for the introduction of alkyne moieties onto the aromatic ring. organic-chemistry.orgwikipedia.orglibretexts.orgnih.gov This reaction involves the coupling of the aryl iodide with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. organic-chemistry.orgwikipedia.orglibretexts.orgnih.gov The Sonogashira coupling of this compound with various alkynes can generate a range of 2-alkynyl-3,4-dimethoxybenzonitriles, which are valuable intermediates for the synthesis of heterocycles and other complex molecules.

The Heck reaction provides a means to form carbon-carbon bonds between the aryl iodide and an alkene. wikipedia.orgorganic-chemistry.orglibretexts.orgyoutube.comnih.gov This reaction is catalyzed by a palladium complex in the presence of a base. wikipedia.orgorganic-chemistry.orglibretexts.orgyoutube.comnih.gov The reaction of this compound with different alkenes can yield a variety of substituted styrenes and other vinylated aromatic compounds. The regioselectivity and stereoselectivity of the Heck reaction can often be controlled by the choice of catalyst, ligands, and reaction conditions.

The following table provides an overview of these important cross-coupling reactions.

| Reaction Name | Coupling Partner | Catalyst System | Typical Product |

| Suzuki-Miyaura Coupling | Aryl- or Vinyl-boronic acid/ester | Pd catalyst, Base | 2-Aryl/Vinyl-3,4-dimethoxybenzonitrile |

| Sonogashira Coupling | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | 2-Alkynyl-3,4-dimethoxybenzonitrile |

| Heck Reaction | Alkene | Pd catalyst, Base | 2-Alkenyl-3,4-dimethoxybenzonitrile |

Design Principles for Novel Benzonitrile Frameworks

The development of novel benzonitrile frameworks based on the this compound scaffold is guided by principles of medicinal chemistry and materials science. The goal is often to design molecules with specific biological activities or material properties.

A key design principle is structure-activity relationship (SAR) analysis. acs.orgnih.govmdpi.commdpi.com By systematically modifying the structure of the lead compound, this compound, and evaluating the impact of these changes on a desired property, researchers can identify the key structural features responsible for that property. For instance, the nature and position of substituents on the aromatic ring can profoundly influence a molecule's ability to bind to a biological target. The benzonitrile group itself can act as a hydrogen bond acceptor or participate in other non-covalent interactions. researchgate.netnih.gov

Bioisosteric replacement is another important design strategy. This involves replacing a functional group with another group that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic properties. For example, the nitrile group could be replaced with other small, polar groups. Similarly, the methoxy groups could be replaced with other hydrogen bond acceptors or donors, or with groups that alter the lipophilicity of the molecule.

The concept of molecular hybridization involves combining structural features from different pharmacophores to create a new molecule with enhanced or dual activity. The this compound core can be elaborated using the cross-coupling reactions described in the previous section to incorporate fragments from other known active molecules.

Finally, conformational analysis and molecular modeling play a crucial role in the rational design of novel benzonitrile frameworks. By understanding the preferred three-dimensional arrangement of the molecule and how it might interact with a target protein or receptor, researchers can design new derivatives with improved binding affinity and specificity.

Applications in Advanced Organic Synthesis and Molecular Design

Building Block for Complex Polyaromatic Systems

The presence of an iodine atom on the aromatic ring makes 2-Iodo-3,4-dimethoxybenzonitrile an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental tools for the construction of complex polyaromatic and heteroaromatic systems, which are core structures in medicinal chemistry, materials science, and catalysis.

Key coupling reactions involving this compound include:

Suzuki Coupling: Reaction with aryl or vinyl boronic acids to form new C-C bonds, leading to biaryl or styrenyl derivatives. This is one of the most common methods for elaborating aromatic frameworks.

Sonogashira Coupling: Coupling with terminal alkynes to introduce alkynyl moieties. This reaction is crucial for synthesizing conjugated systems, molecular wires, and precursors to complex heterocyclic structures.

Heck Coupling: Reaction with alkenes to form substituted olefins, providing a route to stilbenes and other vinyl-aromatic compounds.

Stille Coupling: Coupling with organostannanes, offering an alternative pathway for creating complex C-C bonds with a high degree of functional group tolerance.

Through sequential coupling strategies, chemists can utilize this compound to systematically build large, well-defined polyaromatic architectures. The dimethoxy groups influence the electronic nature of the ring and can enhance the solubility of the resulting larger systems, a critical factor in their processing and application.

Table 1: Potential Cross-Coupling Reactions for Extending Aromatic Systems This interactive table outlines hypothetical applications of this compound in building complex molecules.

| Reaction Type | Coupling Partner | Potential Product Class | Significance |

|---|---|---|---|

| Suzuki Coupling | Phenylboronic acid | Substituted biaryl | Core of liquid crystals, ligands |

| Sonogashira Coupling | Ethynylbenzene | Diarylacetylene | Precursor for organic electronics |

| Heck Coupling | Styrene | Substituted stilbene | Building block for optoelectronics |

Precursor for Advanced Ligand Architectures

The development of new ligands is a cornerstone of progress in catalysis, and this compound serves as a valuable precursor for creating sophisticated ligand frameworks. The iodo group is readily displaced by phosphorus nucleophiles or can be used in cross-coupling reactions to introduce phosphine (B1218219) groups, which are among the most important coordinating groups in transition metal catalysis.

For instance, the reaction of this compound with diphenylphosphine (B32561) under palladium catalysis can yield a triphenylphosphine (B44618) derivative bearing a cyano and two methoxy (B1213986) substituents. The electronic properties of the resulting phosphine ligand are finely tuned by these groups:

Dimethoxy Groups: As electron-donating groups, they increase the electron density on the phosphorus atom, enhancing its basicity and coordination strength.

Nitrile Group: As an electron-withdrawing group, it can modulate the electronic character and provides an additional potential coordination site or a handle for further functionalization of the ligand.

This ability to install a phosphine moiety while retaining other functional groups allows for the synthesis of hemilabile ligands, where the nitrile group can reversibly coordinate to a metal center, or for the creation of bidentate ligands through further elaboration of the nitrile.

Intermediate in the Synthesis of Functional Organic Materials

Functional organic materials, with applications in electronics, photonics, and sensing, often rely on extended π-conjugated systems. This compound is an ideal intermediate for the synthesis of such materials. By employing polymerization reactions based on cross-coupling, this building block can be incorporated into conjugated polymers.

For example, a poly(arylene-ethynylene) could be synthesized via a step-growth polymerization using a Sonogashira coupling reaction between a di-iodinated monomer and a di-alkynyl comonomer, with this compound serving as a potential end-capping agent or as a monomer itself after conversion to a di-functional derivative. The inclusion of the dimethoxybenzonitrile unit would impart specific properties to the resulting polymer:

Solubility: The methoxy groups can improve the solubility of rigid-rod polymers in common organic solvents, facilitating their characterization and processing into thin films for electronic devices.

Electronic Properties: The electron-donating methoxy groups and electron-withdrawing nitrile group influence the HOMO/LUMO energy levels of the polymer, allowing for the tuning of its band gap, conductivity, and photoluminescent behavior.

These tailored properties are essential for applications in devices such as Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and organic photovoltaics.

Role in the Elaboration of Specialized Chemical Probes and Research Tools

Chemical probes are small molecules designed to selectively interact with a specific biological target, such as a protein or enzyme, to study its function in a biological system. nih.gov The development of novel probes often requires a modular scaffold that can be systematically modified. This compound provides such a scaffold.

The synthetic versatility of this compound allows for its use as a core structure in the generation of compound libraries for screening purposes. Key transformations include:

Nitrile Group Conversion: The nitrile can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or converted into a tetrazole ring. Each new functional group offers a different point for attaching reporter tags (like fluorophores), linkers, or pharmacophores.

Iodine Atom Displacement: The iodo group can be used to introduce a variety of substituents via cross-coupling, allowing for the exploration of the structure-activity relationship (SAR) around the benzene (B151609) ring. Research has shown that the introduction of halogen atoms can sometimes enhance the cellular uptake of molecules, a desirable feature for probes targeting intracellular proteins. researchgate.net

By combining these modifications, researchers can create a diverse set of molecules from a single starting material to probe biological pathways or to serve as leads for drug discovery.

Design of Molecular Frameworks for Supramolecular Assembly

Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions. Halogen bonding, a directional interaction between an electrophilic region on a halogen atom (the σ-hole) and a Lewis base, has emerged as a powerful tool for controlling molecular assembly in crystal engineering. bohrium.comnih.gov

The iodine atom in this compound is an effective halogen bond donor. nih.gov It can form predictable and stable interactions with a variety of halogen bond acceptors, including:

The nitrogen atom of the nitrile group on another molecule.

The oxygen atoms of the methoxy groups.

Other Lewis basic sites on co-crystallizing agents (e.g., pyridines, carboxylates). nih.gov

This capacity for self-assembly or co-assembly allows for the rational design of complex, multi-component crystalline materials. nih.gov By controlling the interplay between halogen bonds, hydrogen bonds, and π-π stacking, it is possible to construct one-, two-, or three-dimensional networks with defined architectures and properties, such as porous materials for gas storage or crystalline solids with unique optical characteristics.

Table 2: Chemical Compounds Mentioned

| Compound Name | Molecular Formula | Role/Context |

|---|---|---|

| This compound | C₉H₈INO₂ | Primary subject of the article |

| Diphenylphosphine | C₁₂H₁₁P | Reagent for ligand synthesis |

| Aniline | C₆H₇N | Coupling partner example |

| Phenylboronic acid | C₆H₇BO₂ | Reagent for Suzuki coupling |

| Ethynylbenzene | C₈H₆ | Reagent for Sonogashira coupling |

Future Research Directions and Emerging Methodologies

Sustainable and Green Chemistry Approaches for Synthesis

The principles of green chemistry are increasingly pivotal in modern organic synthesis, aiming to reduce environmental impact and enhance safety. mdpi.com For the synthesis of 2-Iodo-3,4-dimethoxybenzonitrile and related iodinated aromatics, future research is focused on developing more sustainable methods that minimize waste and avoid hazardous reagents.

One promising area is the advancement of electrochemical iodination. This technique can generate the necessary iodinating agent in situ from simple iodide sources, using electrons as the primary reactant and avoiding harsh chemical oxidants. nih.gov Research into electrosynthesis in aqueous solvents could make the iodination process for precursors of this compound significantly greener. nih.gov

Further research into alternative energy sources, such as microwave-assisted synthesis, also presents a viable path. Microwave irradiation can dramatically shorten reaction times from hours or days to mere minutes, increasing energy efficiency. mdpi.com Additionally, the development of solvent-free synthesis conditions or the use of green solvents like water or supercritical CO2 represents another key research direction. mdpi.com These approaches not only reduce environmental harm but can also lead to higher product selectivity and easier purification. mdpi.com

Table 1: Comparison of Traditional vs. Green Synthesis Approaches

| Feature | Traditional Synthesis | Emerging Green Approaches |

|---|---|---|

| Iodine Source | Often uses ICl, N-iodosuccinimide, or I2 with strong oxidants. nih.gov | In-situ generation from iodides via electrochemistry. nih.gov |

| Solvents | Typically volatile organic compounds (VOCs). | Water, supercritical fluids, or solvent-free conditions. mdpi.com |

| Energy Input | Conventional heating (hours/days). | Microwave irradiation (minutes). mdpi.com |

| Byproducts | Often produces stoichiometric amounts of waste from oxidizing agents. nih.gov | Minimal byproducts, with water being a common one. |

| Safety | Involves toxic and hazardous reagents. nih.gov | Reduced use of hazardous substances, milder conditions. |

Development of Novel Catalytic Systems for Transformations

The iodine atom in this compound makes it an ideal substrate for transition metal-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for creating carbon-carbon and carbon-heteroatom bonds. rsc.orgwildlife-biodiversity.com Future research is heavily invested in creating novel catalytic systems that offer higher efficiency, broader substrate scope, and greater functional group tolerance.

Palladium-catalyzed reactions, such as the Suzuki-Miyaura and Heck couplings, are particularly relevant. rsc.orgvu.lt A significant trend is the development of heterogeneous palladium catalysts supported on materials like SBA-15 silica (B1680970). vu.lt These catalysts are easier to separate from the reaction mixture and can be recycled, aligning with green chemistry principles. Research focuses on optimizing the catalyst support and the palladium coordination environment to enhance reactivity and prevent leaching of the metal into the product. vu.lt

Beyond palladium, there is growing interest in using more abundant and less expensive metals like copper. Copper-catalyzed reactions are effective for various transformations, including the synthesis of functionalized heterocycles. acs.org The design of new ligands that can stabilize the catalyst and facilitate challenging coupling reactions under milder conditions is a critical area of exploration. rsc.org

Table 2: Emerging Catalytic Systems for Aryl Iodide Transformations

| Catalytic System | Reaction Type | Key Advantages & Research Focus |

|---|---|---|

| Heterogeneous Pd Catalysts | Suzuki-Miyaura, Mizoroki-Heck | Recyclability, use in green solvents (water, PEG), structural optimization to prevent Pd leaching. vu.lt |

| Novel Pd-Ligand Complexes | Cross-Coupling Reactions | High efficiency for Csp3-Csp2 bond formation, tolerance of diverse functional groups, mechanistic studies. rsc.orgwildlife-biodiversity.com |

| Copper(II) Catalysts | Friedel-Crafts, Cycloadditions | Use of a more abundant metal, synthesis of complex heterocyclic structures, development of chiral ligands for enantioselective reactions. acs.org |

| Nickel-Catalyzed Systems | Reductive Cross-Coupling | Coupling of aryl halides with imide electrophiles, synthesis of enantioenriched products, tolerance of functional groups like nitriles and esters. acs.org |

Integration with Flow Chemistry and Automated Synthesis Platforms

To accelerate the discovery and optimization of reactions involving this compound, researchers are turning to high-throughput technologies. Automated synthesis platforms and continuous-flow reactors offer significant advantages over traditional batch chemistry.

Automated systems can perform a wide range of reactions, including Suzuki couplings, with increased speed, precision, and reproducibility, while minimizing human error. sigmaaldrich.com These platforms use pre-filled reagent cartridges and perform synthesis, purification, and analysis in a single integrated workflow. sigmaaldrich.com This allows for the rapid generation of libraries of derivatives from a common intermediate like this compound for screening purposes.

Flow chemistry, where reactants are pumped through a network of tubes and reactors, provides superior control over reaction parameters such as temperature, pressure, and mixing. nih.govacs.org This precise control can lead to higher yields, improved safety when handling reactive intermediates, and easier scalability. The application of flow chemistry to multi-step sequences, such as C-N bond formation followed by cyclization, demonstrates its power in constructing complex molecules from simple precursors. nih.gov Integrating these technologies will be crucial for the efficient exploration of the chemical space around this compound.

Advanced Computational Design of Derivatives with Tuned Reactivity

Computational chemistry and in silico design are becoming indispensable tools for modern chemical research. nih.gov Instead of relying solely on trial-and-error laboratory work, researchers can now use advanced computational models to predict the properties and reactivity of molecules before they are synthesized.

For this compound, this approach can be used to design derivatives with tailored electronic and steric properties. By modifying the substituents on the aromatic ring, it is possible to fine-tune the reactivity of the iodo and nitrile groups. Quantitative Structure-Activity Relationship (QSAR) models can correlate structural features with chemical reactivity or potential biological activity, guiding the synthesis of the most promising candidates. nih.gov

Virtual combinatorial libraries can be generated by applying a set of robust, well-established chemical reactions to a starting block like this compound in silico. nih.govresearchgate.net This allows for the rapid exploration of vast chemical space to identify novel structures with desired characteristics, enhancing the probability of successful synthesis in the lab. nih.gov

Exploration of New Application Domains in Chemical Sciences

The unique combination of iodo, dimethoxy, and nitrile functional groups makes this compound a valuable starting material for various applications. While its primary role is as a synthetic intermediate, its derivatives hold potential in diverse fields of chemical science.

In medicinal chemistry, ortho-cyano-substituted biaryls, which can be synthesized from this compound via cross-coupling, are valuable pharmaceutical intermediates. nih.gov The benzonitrile (B105546) moiety is present in numerous bioactive molecules, and the ability to easily introduce diverse substituents via the iodo group makes it a powerful scaffold for drug discovery. nih.gov Furthermore, iodinated aromatic compounds are precursors for radiolabeled molecules used in medical imaging techniques like SPECT. nih.gov

In materials science, aromatic compounds are being explored for applications in sustainable energy storage, for instance, as electrode materials for ion-metal batteries. csic.es Peptide-arene hybrids, which could be synthesized using derivatives of this compound, are a class of compounds with potential applications due to their rigid structures and ability to complex with metal cations. csic.es The continued exploration of cross-coupling reactions will undoubtedly unlock new, complex molecules with novel functions in both biology and materials science. wildlife-biodiversity.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.